molecular formula C10H10BrNO B1268650 1-(3-Bromophenyl)pyrrolidin-2-one CAS No. 38348-83-3

1-(3-Bromophenyl)pyrrolidin-2-one

Cat. No.: B1268650
CAS No.: 38348-83-3
M. Wt: 240.1 g/mol
InChI Key: QKSLLUAHJIQQGI-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10BrNO It is a derivative of pyrrolidin-2-one, where a bromine atom is substituted at the third position of the phenyl ring

Scientific Research Applications

1-(3-Bromophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may be exploited to design compounds with specific biological activities.

    Industry: The compound can be used in the production of fine chemicals, dyes, and pigments

Mechanism of Action

While the specific mechanism of action for 1-(3-Bromophenyl)pyrrolidin-2-one is not mentioned in the search results, it’s worth noting that the five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements associated with it are P261, P305+P351+P338 .

Preparation Methods

The synthesis of 1-(3-Bromophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 3-bromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Another approach involves the cyclization of N-(3-bromophenyl)acrylamide in the presence of a suitable catalyst. This method may require specific reaction conditions, such as elevated temperatures and the use of a solvent like toluene.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups into the phenyl ring.

Comparison with Similar Compounds

1-(3-Bromophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)pyrrolidin-2-one: This compound has the bromine atom at the fourth position of the phenyl ring. The position of the bromine atom can influence the reactivity and biological activity of the compound.

    1-(3-Chlorophenyl)pyrrolidin-2-one: Here, the bromine atom is replaced by a chlorine atom. The difference in halogen atoms can affect the compound’s properties, such as its reactivity and interaction with biological targets.

    1-(3-Methylphenyl)pyrrolidin-2-one: In this compound, a methyl group is present instead of a bromine atom. The presence of a methyl group can alter the compound’s steric and electronic properties, impacting its reactivity and biological activity.

The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific interactions and reactions that other substituents may not facilitate.

Properties

IUPAC Name

1-(3-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSLLUAHJIQQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358475
Record name 1-(3-bromophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38348-83-3
Record name 1-(3-bromophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)pyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirring solution of 1,3-dibromobenzene (3 g, 12.72 mmol) in 1,4-dioxane (100 mL) was added 2-pyrrolidinone (0.975 mL, 12.72 mmol), palladium(II) acetate (0.143 g, 0.636 mmol), xantphos (0.736 g, 1.272 mmol) and cesium carbonate (8.29 g, 25.4 mmol). The mixture was then heated at 100° C. overnight. The reaction mixture was diluted with ethyl acetate (100 mL). The organic phase was washed with water (100 mL). The organic phase was collected, and the aqueous phase further extracted with ethyl acetate (2×50 mL). The organic phases were combined, dried over MgSO4, filtered and removed solvent under vacuo. The residue was purified on silica gel, eluting with a gradient of 0-40% ethyl acetate in cyclohexane to give the title compound (2.06 g). LCMS (A): m/z (M+H)+ 240/242, C10H10BrNO requires 239/241 (acidic).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.975 mL
Type
reactant
Reaction Step One
Quantity
0.736 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.143 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a flask charged with Cs2CO3 (4.74 g), Copper(I) bromide (99 mg), and ethyl-2-cyclohexanone-carboxylate (248 mg) was added 3 mL of DMSO under an argon atmosphere. 1-bromo-3-iodobenzene (2.0 g) was added followed by a solution of 2-pyrrolidinone (715 mg) in 3 mL of DMSO. The reaction mixture was stirred at rt for 16 h and then heated to 90° C. for 24 h. The mixture was filtered over celite, concentrated and purified by flash chromatography (65:35 hexanes:ethyl acetate) to afford 983 mg of 1-(3-Bromo-phenyl)-pyrrolidin-2-one as a brown solid.
Name
Cs2CO3
Quantity
4.74 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl-2-cyclohexanone-carboxylate
Quantity
248 mg
Type
reactant
Reaction Step One
Name
Copper(I) bromide
Quantity
99 mg
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
715 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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